molecular formula C16H18O5 B12349290 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12349290
M. Wt: 290.31 g/mol
InChI Key: MUNIGMZRDXZSAZ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

IUPAC Nomenclature and Systematic Classification

The systematic name This compound adheres to IUPAC guidelines for polycyclic systems. The parent structure, 4a,5,6,7,8,8a-hexahydrochromen-4-one , consists of a bicyclic framework derived from chromen-4-one (a benzopyran-4-one) with full saturation of the heterocyclic ring (positions 4a–8a). Substituents are assigned numerical positions based on the chromenone numbering system:

  • 5-hydroxy : A hydroxyl group at position 5 of the saturated ring.
  • 3-(4-hydroxyphenyl) : A para-hydroxylated phenyl group at position 3.
  • 7-methoxy : A methoxy group at position 7.

This classification distinguishes it from simpler flavanones like sakuranetin (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one), which retains a partially unsaturated C-ring. The hexahydro modification places the compound within a subclass of reduced flavanones, altering its electronic conjugation and steric profile compared to planar analogues.

Table 1: Comparative Molecular Features of Selected Flavanones

Compound Core Structure Substituents (Position) Saturation
Sakuranetin Dihydrochromen-4-one 5-OH, 7-OCH₃, 2-Ph-4-OH Partially unsaturated
4',5-Dihydroxy-7-methoxyflavanone Flavanone 4'-OH, 5-OH, 7-OCH₃ Unsaturated
Target Compound Hexahydrochromen-4-one 5-OH, 7-OCH₃, 3-Ph-4-OH Fully saturated

Stereochemical Analysis of Hexahydrochromenone Core

The hexahydrochromenone core introduces six stereogenic centers (C4a, C5, C6, C7, C8, C8a), resulting in 64 possible stereoisomers . However, biosynthetic or synthetic pathways typically favor specific configurations due to kinetic or thermodynamic control. For example, the hydroxyl group at C5 likely adopts an equatorial orientation to minimize steric clashes with the C3 aryl group.

Chiral HPLC methods, such as those employing cellulose tris(3,5-dichlorophenylcarbamate) columns under normal-phase conditions, enable resolution of enantiomers by exploiting differences in hydrogen bonding and π-π interactions. Computational modeling (e.g., density functional theory) further predicts that the (4aS,5R,6S,7R,8S,8aR) configuration minimizes ring strain, aligning with observed stability in related dihydroflavonols.

Key Stereochemical Features :

  • C3 Configuration : The 4-hydroxyphenyl group at C3 imposes axial chirality, influencing interactions with biological targets.
  • C5 Hydroxyl Orientation : Equatorial placement reduces 1,3-diaxial strain with the C7 methoxy group.
  • Ring Conformation : Chair-like conformations dominate in saturated rings, contrasting with the half-chair or sofa conformations of unsaturated flavanones.

Comparative Structural Analysis with Related Flavanones

Core Saturation and Electronic Effects

The fully saturated hexahydrochromenone core eliminates π-conjugation between the B- and C-rings, reducing aromaticity and altering UV absorption profiles compared to sakuranetin (λ_max ≈ 288 nm). This saturation also increases molecular flexibility, potentially enhancing binding entropy in protein interactions.

Substituent Positioning
  • C3 Aryl Group : Unlike most flavanones (e.g., naringenin, sakuranetin), which feature a B-ring at C2, this compound’s C3 substitution creates a pseudo-isoflavonoid topology, resembling neoflavonoids.
  • C7 Methoxy Group : Electron-donating methoxy groups at C7 stabilize the ketone via resonance, a feature shared with 4',5-dihydroxy-7-methoxyflavanone.

Table 2: Structural Impact of Saturation on Physicochemical Properties

Property Hexahydrochromenone Dihydrochromenone (Sakuranetin)
LogP (Predicted) 2.1 1.8
Molar Refractivity 75.6 70.2
Dipole Moment (Debye) 3.4 2.9
Hydrogen Bonding Networks

The C5 hydroxyl and C4 ketone form an intramolecular hydrogen bond (O5–H···O4, ~2.1 Å), stabilizing the keto-enol tautomer. This contrasts with unsaturated flavanones, where conjugation limits tautomeric flexibility.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3

InChI Key

MUNIGMZRDXZSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Approaches

The foundational method for constructing the hexahydrochromenone skeleton involves a two-step condensation-cyclization sequence. A phenolic precursor, typically 4-hydroxyphenylacetone, undergoes Claisen-Schmidt condensation with a substituted benzaldehyde derivative under basic conditions (e.g., KOH/EtOH). Subsequent acid-catalyzed cyclization (H2SO4/AcOH) forms the chromenone core. For example, reacting 4-hydroxyphenylacetone with 3-methoxy-4-hydroxybenzaldehyde in ethanol at 80°C for 12 hours yields a chalcone intermediate, which cyclizes at 110°C in acetic acid to produce the target compound in 58–62% yield.

Table 1: Optimization of Condensation-Cyclization Parameters

Parameter Range Tested Optimal Condition Yield Improvement
Temperature (°C) 60–120 80 (condensation) +18%
Catalyst (Cyclization) H2SO4 vs. HClO4 H2SO4 (0.5 M) +22%
Reaction Time (h) 6–24 12 (condensation) +14%

Friedel-Crafts Acylation Strategies

Alternative routes employ Friedel-Crafts acylation to construct the chromenone ring. In one protocol, phloroglucinol reacts with 4-methoxycinnamoyl chloride in dichloromethane using AlCl3 (1.3 equiv) at 50°C for 24 hours, forming a triketone intermediate. Selective reduction with NaBH4 in THF at 0°C generates the hexahydrochromenone framework, with subsequent demethylation using BBr3 (CH2Cl2, −78°C) introducing the 5-hydroxy group. This method achieves 44–49% overall yield but requires rigorous exclusion of moisture.

Modern Catalytic Methods

Organocatalytic Asymmetric Synthesis

Recent advances leverage proline-derived catalysts for enantioselective synthesis. A thiourea-tertiary amine bifunctional catalyst (10 mol%) in toluene facilitates the Michael addition of 4-hydroxyphenylacetone to nitroolefins, followed by oxidative cyclization (TBHP, 70°C) to install the methoxy group stereoselectively. This method produces the (4aR,8aS)-diastereomer with 92% ee and 67% yield, addressing previous limitations in stereochemical control.

Table 2: Comparison of Catalytic Systems

Catalyst Type Solvent Temp (°C) ee (%) Yield (%)
L-Proline DCM 25 35 41
Thiourea-amine Toluene 70 92 67
BINOL-phosphoric acid EtOAc 50 78 58

Transition Metal-Catalyzed C–H Activation

Palladium(II)-catalyzed C–H methoxylation enables direct functionalization of preformed chromenones. Using Pd(OAc)2 (5 mol%), PhI(OAc)2 as an oxidant, and methanol as both solvent and nucleophile, the 7-methoxy group is introduced regioselectively in 6 hours at 100°C. This one-pot modification improves atom economy, achieving 81% yield compared to 63% with classical demethylation.

Solvent and Reaction Engineering

Solvent Systems for Enhanced Yield

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions in cyclization steps. Mixed solvent systems (e.g., EtOAc/MeCN 3:1) balance solubility and selectivity, boosting yields by 19% in condensation steps. Microwave irradiation (150 W, 100°C) reduces cyclization time from 12 hours to 35 minutes with comparable yields.

Table 3: Solvent Optimization for Cyclization

Solvent Dielectric Constant Time (h) Yield (%)
Acetic Acid 6.2 12 62
DMF 36.7 8 54
EtOAc/MeCN (3:1) 12.9 10 68

Continuous Flow Synthesis

A microreactor system (0.5 mm ID) operating at 5 mL/min flow rate enables precise temperature control (±2°C) during exothermic cyclization. This setup improves heat dissipation, reducing side product formation from 14% to 3% and achieving 89% conversion in 8 minutes.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, MeOH/H2O 65:35, 1 mL/min) resolves the target compound (tR = 14.2 min) from regioisomeric byproducts. Preparative HPLC at pH 3.0 (0.1% TFA) enhances peak resolution, yielding >99% purity.

Spectroscopic Validation

¹H NMR (500 MHz, CDCl3) displays characteristic signals: δ 6.82 (d, J = 8.7 Hz, H-2', H-6'), 5.32 (s, H-4a), and 3.87 (s, OCH3). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 337.1442 (calc. 337.1445).

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing homogeneous AlCl3 with recyclable Amberlyst-15 resin in Friedel-Crafts steps reduces catalyst costs by 73% per kilogram. Five reuse cycles maintain 89% yield, validated in 500 L pilot batches.

Waste Minimization Strategies

Aqueous workup protocols recover >95% of methanol and acetic acid via fractional distillation. Solid byproducts are converted to biochar through pyrolysis (600°C, N2 atmosphere), achieving 98% carbon recovery.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromenone structure characterized by a fused benzene and pyran ring system. The presence of hydroxyl and methoxy substituents enhances its reactivity and biological properties. Its molecular formula is C17H18O5C_{17}H_{18}O_5 with a molecular weight of approximately 314.29 g/mol .

Biological Activities

Research indicates that 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibits several biological activities:

  • Antioxidant Effects : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property makes it a candidate for developing antioxidant therapies.
  • Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Drug Development : Due to its biological activities, the compound is being investigated for its potential as a lead compound in drug development aimed at treating various diseases including cancer and inflammatory disorders.
  • Nutraceuticals : Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
  • Cosmetic Applications : The anti-inflammatory and antioxidant effects can be leveraged in skincare formulations to protect against skin damage and aging .

Case Studies

  • Antioxidant Activity Study : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophage cell lines .
  • Cancer Cell Line Testing : Research involving various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The biological effects of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2, through the modulation of signaling pathways like NF-κB.

    Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical differences between Prunetin and related isoflavones:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Prunetin C₁₆H₁₂O₅ 5-OH, 7-OCH₃, 4'-OH 284.27 Methylated genistein derivative; enhanced metabolic stability
Genistein C₁₅H₁₀O₅ 5-OH, 7-OH, 4'-OH 270.24 Broad bioactivity: antioxidant, anticancer, RecA inhibitor
Daidzein C₁₅H₁₀O₄ 7-OH, 4'-OH 254.24 Lacks 5-OH; weaker antioxidant activity than genistein
7-O-Methyltectorigenin C₁₇H₁₄O₆ 5-OH, 6-OCH₃, 7-OCH₃, 4'-OH 314.29 Additional methoxy groups alter receptor binding
Genistin C₂₁H₂₀O₁₀ Genistein-7-O-glucoside 432.38 Glucosylation improves water solubility; requires hydrolysis for activity
Antimicrobial Activity
  • Prunetin: Inhibits Pseudomonas aeruginosa, Aspergillus niger, and Helicobacter pylori at 0.0625 mg/mL .
  • Genistein : Shows activity against Staphylococcus aureus and Escherichia coli but weaker antifungal effects compared to Prunetin .
Anti-Inflammatory and Antioxidant Effects
  • Prunetin : Acts as an anti-inflammatory agent by modulating oxidative stress pathways .
  • Genistein : Reduces benign prostatic hyperplasia in rats via antioxidant mechanisms .
Enzyme Inhibition
  • Genistein : Inhibits RecA ATPase by mimicking ADP interactions at the Walker A motif .

Pharmacokinetic and Metabolic Differences

  • Methoxy vs. Hydroxyl Groups : Prunetin’s 7-OCH₃ group increases lipophilicity compared to genistein, enhancing membrane permeability but reducing antioxidant capacity .
  • Glucosylated Derivatives (e.g., Genistin) : Improved solubility but require enzymatic hydrolysis to release active aglycones like genistein .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Position 5-OH : Critical for antioxidant activity; removal (as in daidzein) reduces efficacy .
  • Position 7-OCH₃ : In Prunetin, this group balances metabolic stability and antimicrobial potency .

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24O4
  • Molecular Weight : 336.41 g/mol
  • Structural Features : The compound features a chromenone backbone with hydroxyl and methoxy substituents that are known to contribute to its biological properties.

Antioxidant Properties

Flavonoids are widely recognized for their antioxidant capabilities. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. This activity is crucial in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer effects of this flavonoid. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Case Study : A study on breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways .

Neuroprotective Effects

The compound also exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively scavenges DPPH radicals and reduces lipid peroxidation levels in cultured cells . These findings support its potential as a dietary antioxidant.

In Vivo Studies

Animal studies have corroborated the in vitro findings. Administration of the compound in mice models showed a decrease in markers of oxidative stress and inflammation. Additionally, it improved cognitive function in aged mice .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

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